Home > Products > Screening Compounds P144267 > 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4656980
CAS Number:
Molecular Formula: C11H17N5O
Molecular Weight: 235.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • General Description: The [, , ]triazolo[4,3-b]pyridazine core serves as a versatile scaffold in medicinal chemistry. It is a bicyclic heterocyclic system composed of a triazole ring fused to a pyridazine ring. Substitutions on various positions of this core structure lead to a wide array of derivatives with distinct pharmacological profiles.
  • Role in Scientific Research: Compounds based on the [, , ]triazolo[4,3-b]pyridazine scaffold have been extensively studied for their potential applications in various therapeutic areas. These include, but are not limited to:
    • Anticancer Agents: Several derivatives have shown promising activity against various cancer cell lines. For example, (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) is a potent c-Met inhibitor. []
    • Tankyrase Inhibitors: These compounds target tankyrases, enzymes involved in various cellular processes, and are being investigated for cancer therapy. []
    • BRD4 Inhibitors: Some derivatives inhibit bromodomain-containing protein 4 (BRD4), a key epigenetic regulator, and are being explored for cancer treatment. []
    • Anxiolytics: Certain derivatives, such as TPA023, exhibit anxiolytic effects by acting as selective agonists for specific subtypes of GABAA receptors. []
    • Anticonvulsants: Compounds like N-m-chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) have demonstrated significant anticonvulsant activity. [, ]
Synthesis Analysis

The synthesis of [, , ]triazolo[4,3-b]pyridazine derivatives involves various synthetic routes. Common approaches include:

  • Condensation Reactions: One common method involves the condensation of appropriately substituted pyridazines with various reagents. For example, the reaction of 3-chloro-6-hydrazinopyridazine with carboxylic acids or their derivatives can yield the desired triazolopyridazine core. [, , , ]
  • Cyclization Reactions: Another approach utilizes the cyclization of suitable precursors. For instance, reacting substituted 1,2,4-triazoles with appropriate reagents can lead to the formation of the fused triazolopyridazine ring system. [, , , ]
Molecular Structure Analysis

The molecular structure of [, , ]triazolo[4,3-b]pyridazine derivatives has been extensively characterized using various spectroscopic techniques, including:

  • X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the connectivity of atoms and the electronic environment of nuclei within the molecule. [, , , ]
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation. [, ]
Mechanism of Action

The mechanism of action for [, , ]triazolo[4,3-b]pyridazine derivatives varies depending on the specific compound and its target.

  • Kinase Inhibition: Some compounds act as kinase inhibitors, competing with ATP for binding to the kinase active site and inhibiting downstream signaling pathways. For example, (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) inhibits c-Met kinase activity. []
  • Receptor Modulation: Certain derivatives act as ligands for specific receptors, either activating or inhibiting their downstream signaling. TPA023, for instance, demonstrates anxiolytic effects through its interaction with GABAA receptors. []
Physical and Chemical Properties Analysis

The physicochemical properties of [, , ]triazolo[4,3-b]pyridazine derivatives have been studied to understand their behavior and optimize their therapeutic potential.

Applications

Based on their diverse biological activities, [, , ]triazolo[4,3-b]pyridazine derivatives have potential applications in:

  • Oncology: As anticancer agents targeting various kinases, such as c-Met, or epigenetic regulators like BRD4. [, , ]
  • Neurology: As anxiolytics and anticonvulsants targeting GABAA receptors. [, , , ]
Future Directions

Future research directions for [, , ]triazolo[4,3-b]pyridazine derivatives include:

While information about the specific compound "3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine" is not available in the provided papers, this analysis highlights the vast potential of [, , ]triazolo[4,3-b]pyridazine derivatives in drug discovery and development. Further research in this area could lead to innovative therapies for various human diseases.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
  • Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Both compounds feature a methoxy group attached to the triazolopyridazine ring. Notably, AZD5153 is a more complex molecule, incorporating a piperidine ring and a dimethylpiperazinone moiety linked through a phenoxyethyl chain. This highlights the potential for modifications and extensions of the core [, , ]triazolo[4,3-b]pyridazine scaffold to achieve desired biological activities. []

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

  • Compound Description: TPA023 acts as a selective agonist for GABAA receptors containing α2 and α3 subunits. This selectivity profile makes it a promising non-sedating anxiolytic agent. Preclinical studies in rodents and primates demonstrated its anxiolytic effects without significant sedation. [] []
  • Relevance: TPA023 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Although their substituents differ, both compounds exemplify the diversity of pharmacological activities achievable by modifying the [, , ]triazolo[4,3-b]pyridazine scaffold. [] []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Relevance: PF-04254644 and 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine share the [, , ]triazolo[4,3-b]pyridazine core. This example underscores the importance of optimizing both on-target potency and off-target selectivity during drug development, even with structurally similar compounds. [] []

4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

  • Compound Description: Compound 12 is a potent and selective tankyrase (TNKS) inhibitor exhibiting low nanomolar potency. Its mechanism of action involves mimicking nicotinamide adenine dinucleotide (NAD) to inhibit TNKS. []
  • Relevance: Compound 12 and 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine share the central [, , ]triazolo[4,3-b]pyridazine scaffold. Both have nitrogen-containing substituents on the triazolopyridazine ring, highlighting how modifications at this position can be used to target distinct protein families. []

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Compound 1632)

  • Compound Description: Compound 1632 is a small-molecule inhibitor of the RNA-binding protein Lin28. It disrupts the Lin28/let-7 interaction, rescuing let-7 processing and function in cancer cells. This compound also induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation. [] [] []
  • Relevance: Compound 1632 and 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine share the common [, , ]triazolo[4,3-b]pyridazine core. The presence of a methyl group on the triazolopyridazine ring in both compounds, albeit at different positions, further emphasizes their structural similarity and the versatility of this scaffold for drug design. [] [] []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of the c-MET inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline) in monkeys and humans. Notably, M11 shows significantly lower solubility compared to SGX523. This difference in solubility is implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: Both M11 and 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine are built upon the [, , ]triazolo[4,3-b]pyridazine framework. The case of SGX523 and its metabolite M11 highlights the critical role of metabolic stability and solubility in drug development, even with structurally related compounds based on the same core scaffold. []

This list demonstrates the diverse range of biological activities associated with the [, , ]triazolo[4,3-b]pyridazine scaffold. Subtle changes in substituents can significantly impact the pharmacological profile, underscoring the need for careful structural optimization during drug development.

Properties

Product Name

3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

3-ethyl-N-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

InChI

InChI=1S/C11H17N5O/c1-3-10-13-14-11-6-5-9(15-16(10)11)12-7-4-8-17-2/h5-6H,3-4,7-8H2,1-2H3,(H,12,15)

InChI Key

BJEPYXOAXRMTPT-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCOC

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.